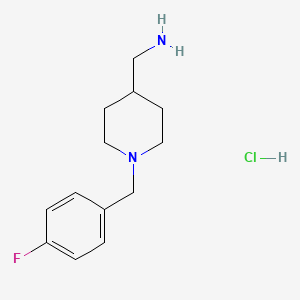

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

Description

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-derived compound featuring a 4-fluorobenzyl substituent at the 1-position and a methanamine group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₈ClFN₂, with a molecular weight of 264.75 g/mol. This compound is synthesized via reductive amination methods, as described in general procedures for analogous structures .

Properties

IUPAC Name |

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZMYZZKGYDKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives. These products have significant implications in medicinal chemistry and drug development .

Scientific Research Applications

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Research Findings and Implications

- Halogen Effects : The 4-fluorobenzyl group balances lipophilicity and electronic effects, favoring target engagement over 4-chloro or 4-methyl analogs .

- Ring Size Impact : Pyrrolidine-based analogs (5-membered ring) show reduced steric hindrance but may compromise receptor specificity compared to piperidine derivatives .

- Functional Group Additions : Sulfonyl or benzodioxolyl groups improve metabolic profiles but may alter blood-brain barrier permeability .

Biological Activity

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its interaction with various biological systems. This article provides a comprehensive overview of its biological activity, including key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzyl group, which enhances its lipophilicity and bioavailability. The presence of fluorine may also improve metabolic stability and alter binding interactions with biological targets, making it an attractive candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential inhibition of specific enzymes.

Key Biological Activities

- Neurotransmitter Interaction : The compound may influence neurotransmitter systems, particularly those involved in cognitive functions and mood regulation.

- Cholinesterase Inhibition : Similar compounds have shown promise as cholinesterase inhibitors, which are vital for treating conditions like Alzheimer's disease .

- Antimicrobial Properties : Investigations into related compounds suggest potential antimicrobial and antiviral properties, indicating broader therapeutic applications.

The mechanism by which this compound exerts its effects likely involves interaction with specific receptors or enzymes in the central nervous system. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thus potentially enhancing their levels in the brain .

Research Findings

Recent studies have provided insights into the pharmacological profiles of this compound:

Case Studies

- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, derivatives of piperidine compounds demonstrated improved cognitive function through cholinesterase inhibition and modulation of the endocannabinoid system .

- Antimicrobial Testing : A series of related piperidine derivatives were tested against various microbial strains, showing varying degrees of effectiveness, which could inform the development of new antimicrobial agents.

Future Directions

The ongoing exploration of this compound could lead to novel therapeutic agents for neurological disorders and infections. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.